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Compound of Interest

Compound Name:
2-(2-methyl-1H-indol-3-

yl)ethanamine hydrochloride

CAS No.: 2826-95-1

Cat. No.: B1450958 Get Quote

Introduction: Panobinostat and its Significance
Panobinostat, marketed under the brand name Farydak®, is a potent pan-histone deacetylase

(HDAC) inhibitor approved for the treatment of multiple myeloma in patients who have received

at least two prior standard therapies.[1][2] Histone deacetylases are a class of enzymes that

play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups

from histone proteins, leading to chromatin condensation and transcriptional repression. By

inhibiting these enzymes, panobinostat induces hyperacetylation of histones, resulting in a

more relaxed chromatin structure and the re-expression of tumor suppressor genes.[3] This

activity ultimately leads to cell cycle arrest and apoptosis in malignant cells.[4]

The chemical structure of panobinostat, (2E)-N-hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-

yl)ethyl]amino}methyl)phenyl]acrylamide, is characterized by three key domains: a zinc-binding

hydroxamic acid group, a phenyl-acrylamide linker, and a capping group featuring a 2-

methylindole moiety.[2][5] The indole scaffold is a privileged structure in medicinal chemistry,

known for its versatile biological activities and presence in numerous pharmaceuticals.[6][7]

This application note provides a detailed, robust, and efficient synthetic route to panobinostat

lactate, starting from commercially available precursors and leveraging the key intermediate 2-

(2-methyl-1H-indol-3-yl)ethanamine.
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The synthesis of panobinostat lactate can be approached through a convergent strategy. A

logical retrosynthetic analysis disconnects the final salt into the panobinostat free base. The

free base can be disconnected at the hydroxamic acid amide bond, leading back to an ester

intermediate. This ester is then disconnected at the secondary amine, revealing the two

primary building blocks: 2-(2-methyl-1H-indol-3-yl)ethanamine (also known as 2-

methyltryptamine) and a functionalized phenylacrylamide precursor.
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Figure 2: Forward synthesis workflow for Panobinostat Lactate.

Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood.

Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents are
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hazardous and should be handled with care.

Step 1: Synthesis of (E)-methyl 3-(4-
(chloromethyl)phenyl)acrylate
This step employs the Wittig-Horner reaction to establish the acrylate moiety with excellent E-

stereoselectivity. Sodium methoxide is used as a base to deprotonate the phosphonate ester,

generating the nucleophilic ylide for reaction with the aldehyde.

Reagent MW ( g/mol ) Equiv. Amount Moles (mmol)

Triethyl

phosphonoacetat

e

224.16 1.1 24.66 g 110

Sodium

methoxide
54.02 1.1 5.94 g 110

4-

(chloromethyl)be

nzaldehyde

154.59 1.0 15.46 g 100

Tetrahydrofuran

(THF),

anhydrous

- - 250 mL -

Protocol:

To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add anhydrous

THF (150 mL) and sodium methoxide (5.94 g). Cool the suspension to 0 °C in an ice bath.

Slowly add triethyl phosphonoacetate (24.66 g) dropwise to the stirred suspension. Maintain

the temperature at 0 °C.

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. A clear solution

of the ylide should form.
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Dissolve 4-(chloromethyl)benzaldehyde (15.46 g) in anhydrous THF (100 mL) and add it

dropwise to the ylide solution at 0 °C.

After the addition, remove the ice bath and allow the reaction to warm to room temperature.

Stir for 4-6 hours.

Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in

Hexanes).

Upon completion, quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl

solution.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter,

and concentrate under reduced pressure.

Purify the crude product by flash column chromatography (silica gel, gradient elution 5-15%

ethyl acetate in hexanes) to yield the title compound as a white solid.

Step 2: Synthesis of (E)-methyl 3-[4-({[2-(2-methyl-1H-
indol-3-yl)ethyl]amino}methyl)phenyl]acrylate
This is the key coupling step, forming the secondary amine linker via a direct nucleophilic

substitution. [8]Potassium carbonate acts as a mild base to scavenge the HCl byproduct, while

acetonitrile serves as a polar aprotic solvent.
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Reagent MW ( g/mol ) Equiv. Amount Moles (mmol)

(E)-methyl 3-(4-

(chloromethyl)ph

enyl)acrylate

210.65 1.0 10.53 g 50

2-(2-methyl-1H-

indol-3-

yl)ethanamine

174.24 1.05 9.15 g 52.5

Potassium

Carbonate

(K₂CO₃)

138.21 2.0 13.82 g 100

Acetonitrile

(MeCN),

anhydrous

- - 200 mL -

Protocol:

To a 500 mL round-bottom flask, add (E)-methyl 3-(4-(chloromethyl)phenyl)acrylate (10.53

g), 2-(2-methyl-1H-indol-3-yl)ethanamine (9.15 g), potassium carbonate (13.82 g), and

anhydrous acetonitrile (200 mL).

Heat the mixture to reflux (approx. 82 °C) and maintain for 8-12 hours with vigorous stirring.

Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

After completion, cool the reaction mixture to room temperature and filter off the inorganic

salts.

Wash the filter cake with a small amount of acetonitrile.

Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

Purify the residue by flash column chromatography (silica gel, gradient elution 30-60% ethyl

acetate in hexanes) to afford the key ester intermediate as a pale yellow solid.
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Step 3: Synthesis of Panobinostat (Free Base)
The final step in forming the active molecule involves converting the methyl ester to the

hydroxamic acid. A methanolic solution of hydroxylamine, prepared in situ from its

hydrochloride salt and a strong base, acts as the nucleophile. [9]

Reagent MW ( g/mol ) Equiv. Amount Moles (mmol)

Key Ester
Intermediate
(from Step 2)

348.44 1.0 6.97 g 20

Hydroxylamine

Hydrochloride

(NH₂OH·HCl)

69.49 4.0 5.56 g 80

Sodium

Hydroxide

(NaOH)

40.00 4.0 3.20 g 80

| Methanol (MeOH), anhydrous | - | - | 150 mL | - |

Protocol:

Prepare the hydroxylamine solution: In a 250 mL flask, dissolve sodium hydroxide (3.20 g) in

anhydrous methanol (100 mL) at room temperature.

Add hydroxylamine hydrochloride (5.56 g) portion-wise to the NaOH solution. A white

precipitate of NaCl will form. Stir this suspension for 30 minutes.

In a separate 250 mL flask, dissolve the key ester intermediate (6.97 g) in anhydrous

methanol (50 mL).

Add the ester solution to the hydroxylamine suspension.

Stir the reaction mixture at room temperature for 12-18 hours.

Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).
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Once the starting material is consumed, concentrate the mixture under reduced pressure.

Re-dissolve the residue in a mixture of dichloromethane (150 mL) and water (100 mL).

Separate the organic layer, wash with water (2 x 50 mL) and brine (50 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Panobinostat

free base as an off-white solid. This material is often used directly in the next step without

further purification.

Step 4: Formation of Panobinostat Lactate
The conversion to the lactate salt improves the drug substance's solubility and handling

properties. [10]This procedure uses precise temperature control and seeding to ensure the

formation of the desired crystalline anhydrous form. [11]

Reagent MW ( g/mol ) Equiv. Amount Moles (mmol)

Panobinostat
Free Base
(from Step 3)

349.43 1.0 3.50 g 10

DL-Lactic Acid

(85% aq.

solution)

90.08 1.0 1.06 g 10 (pure)

| Demineralized Water | - | - | 60 mL | - |

Protocol:

To a 250 mL jacketed reactor or round-bottom flask, add Panobinostat free base (3.50 g) and

demineralized water (55 mL).

Stir to create a suspension and heat the mixture to an internal temperature of 48 °C over 30

minutes.

In a separate beaker, dilute the 85% DL-lactic acid solution (1.06 g) with demineralized water

(5 mL).
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Add the lactic acid solution dropwise to the panobinostat suspension over 30 minutes,

maintaining the temperature at 48 °C. The suspension should dissolve to form a clear

solution.

If available, add seed crystals (~5 mg) of anhydrous panobinostat lactate (Form A) to

promote crystallization.

Continue stirring at 48 °C for 2 hours. A crystalline solid should begin to precipitate.

Raise the temperature to 65 °C over 30 minutes and stir for an additional 2.5 hours.

Cool the suspension back down to 48 °C over 2 hours and continue stirring at this

temperature for at least 20 hours to ensure complete crystallization and particle size

uniformity.

Isolate the product by vacuum filtration.

Wash the filter cake with cold demineralized water (2 x 10 mL).

Dry the product in a vacuum oven at 50 °C until a constant weight is achieved. This yields

Panobinostat Lactate as a crystalline, off-white solid.

Characterization
The identity and purity of the final product should be confirmed by standard analytical

techniques.

¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of major impurities.

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular

formula.

High-Performance Liquid Chromatography (HPLC): To determine purity, which should be

>99%.

Melting Point: The anhydrous form has a reported melting point of approximately 175°C.

[10]* FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H, O-H).
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Conclusion
This application note provides a robust and well-documented four-step synthesis for

panobinostat lactate, utilizing 2-(2-methyl-1H-indol-3-yl)ethanamine as a key starting material.

The described protocols are based on established literature and are optimized for laboratory-

scale synthesis, incorporating detailed procedural steps, stoichiometric tables, and justifications

for experimental choices. The final salt formation step is particularly critical and is detailed to

ensure the correct crystalline form is obtained. This guide serves as a comprehensive resource

for researchers in medicinal chemistry and drug development engaged in the synthesis of

HDAC inhibitors.

References
CN106674079A - Synthesis method of panobinostat - Google P
WO2021170719A1 - Process for the preparation of panobinostat - Google P

Panobinostat (Farydak) - a HDAC Inhibitor for Multiple Myeloma. (URL: [Link])

Panobinostat - Wikipedia. (URL: [Link])

Panobinostat - All About Drugs. (URL: [Link])

Australian Public Assessment Report for Panobinostat lactate - Therapeutic Goods

Administration (TGA). (URL: [Link])

(PDF) Biocatalytic Synthesis and Structure Elucidation of Cyclized Metabolites of the

Deacetylase Inhibitor Panobinostat (LBH589) - ResearchGate. (URL: [Link])

(PDF) An Improved and Efficient Synthesis of Panobinostat - ResearchGate. (URL: [Link])

Design and synthesis of diazine-based panobinostat analogues for HDAC8 inhibition. (URL:

[Link])

Development of the pan-DAC inhibitor panobinostat (LBH589): successes and challenges -

PubMed. (URL: [Link])

Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III.

(URL: [Link])

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.youtube.com/watch?v=0hXqjT8a-wE
https://en.wikipedia.org/wiki/Panobinostat
https://newdrugapprovals.org/2014/01/23/panobinostat/
https://www.tga.gov.au/sites/default/files/auspar-panobinostat-lactate-150619.pdf
https://www.researchgate.net/publication/299525547_Biocatalytic_Synthesis_and_Structure_Elucidation_of_Cyclized_Metabolites_of_the_Deacetylase_Inhibitor_Panobinostat_LBH589
https://www.researchgate.net/publication/326887754_An_Improved_and_Efficient_Synthesis_of_Panobinostat
https://www.researchgate.net/publication/349944728_Design_and_synthesis_of_diazine-based_panobinostat_analogues_for_HDAC8_inhibition
https://pubmed.ncbi.nlm.nih.gov/19344997/
https://www.sciencedirect.com/science/article/pii/S022352340300109X
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1450958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on

Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (URL: [Link])

Attachment: Product Information: Panobinostat lactate - Therapeutic Goods Administration

(TGA). (URL: [Link])

Synthesis and characterization of thermosensitive and pH-sensitive poly ( N -

isopropylacrylamide- acrylamide -vinylpyrrolidone) for use in controlled release of naltrexone

| Request PDF - ResearchGate. (URL: [Link])

Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs) - PMC. (URL: [Link])

205353Orig1s000 | FDA. (URL: [Link])

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer

Treatment - MDPI. (URL: [Link])

US10947183B2 - Fenfluramine compositions and methods of preparing the same - Google P

Design, synthesis and biological evaluation of novel indole derivatives as potential

HDAC/BRD4 dual inhibitors and anti-leukemia agents - PubMed. (URL: [Link])

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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